Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Description
Historical Context in Organofluorine Chemistry
Organofluorine chemistry traces its origins to the mid-19th century, when Alexander Borodin first demonstrated halogen exchange reactions to synthesize organofluorine compounds. Early breakthroughs, such as the Swarts reaction (1898), enabled the substitution of chlorine with fluorine in aromatic systems, laying the groundwork for fluorinated heterocycles. The isolation of elemental fluorine by Henri Moissan in 1886 and subsequent developments in direct fluorination methods during the Manhattan Project catalyzed industrial applications of fluorocarbons.
The trifluoromethyl group, a hallmark of modern fluorochemistry, emerged as a critical functional group in the 1930s through reactions involving SbF₃ and HF. By the 21st century, advancements in asymmetric synthesis and catalytic fluorination techniques enabled precise stereochemical control in compounds like tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate. This compound exemplifies the convergence of historical methodologies—such as carbamate protection strategies—and modern stereoselective synthesis.
Table 1: Milestones in Organofluorine Chemistry Relevant to the Compound
Position within Fluorinated Heterocyclic Compound Research
Fluorinated heterocycles, particularly pyrrolidines, are prized for their conformational rigidity and metabolic stability. The trifluoromethyl group enhances electronegativity and lipophilicity, making this compound a template for bioactive molecule design. Its stereochemistry—(3S,5R)—ensures precise spatial orientation, critical for receptor binding in medicinal applications.
Recent studies highlight fluorinated pyrrolidines in liquid crystal materials and agrochemical analogs. For example, the European Union’s HORIZONCF project demonstrated that fluorocyclohexane motifs, akin to the pyrrolidine scaffold, exhibit exceptional polarity and hydrophobicity, enabling applications in advanced materials.
Table 2: Comparative Analysis of Fluorinated Heterocycles
Significance in Medicinal Chemistry
In drug discovery, the trifluoromethyl group improves pharmacokinetic properties by modulating pKa, membrane permeability, and resistance to oxidative metabolism. This compound serves as a precursor to protease inhibitors and kinase modulators, where the pyrrolidine ring’s rigidity enhances target affinity.
The compound’s carbamate group facilitates temporary protection of amines during solid-phase peptide synthesis, a strategy employed in developing antiviral agents. Furthermore, fluorinated pyrrolidines are explored in neuromodulatory drugs due to their ability to cross the blood-brain barrier.
Current Research Landscape and Trends
Contemporary research prioritizes sustainable fluorination methods and stereoselective synthesis. Copper(I)-catalyzed 1,3-dipolar cycloadditions, as reported in 2021, enable efficient construction of 3,3-difluoropyrrolidines with >95% enantiomeric excess. Such methodologies align with green chemistry principles, reducing reliance on hazardous fluorinating agents like SF₄.
Industrial collaborations, exemplified by Fluorochem Ltd., are commercializing fluorinated heterocycles for high-performance polymers and agrochemicals. The tert-butyl carbamate moiety remains a staple in combinatorial chemistry, enabling rapid diversification of pyrrolidine-based libraries for high-throughput screening.
Emerging trends include computational modeling to predict CF₃ group effects on protein-ligand interactions and the integration of fluorinated heterocycles into covalent inhibitors. These advancements underscore the compound’s enduring relevance in addressing global challenges in healthcare and materials science.
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-6-4-7(14-5-6)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVAPDWIRUISO-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a deprotected amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The trifluoromethyl group is known to enhance the binding affinity of molecules to certain enzymes, making it a valuable tool in enzymology.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of novel pesticides and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Ring Systems
- Compound : Tert-Butyl N-[(3S,5R)-5-(Trifluoromethyl)piperidin -3-yl]carbamate (CAS: 1620012-51-2)
- Molecular Formula : C₁₁H₁₉F₃N₂O₂
- Molecular Weight : 268.28 g/mol
- Key Differences :
- The piperidine ring (6-membered) introduces greater conformational flexibility compared to the pyrrolidine (5-membered) ring in the target compound.
- Piperidine derivatives often exhibit altered solubility and binding kinetics due to increased ring size .
Substituent Variations
- Compound : Tert-Butyl N-[(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-yl]carbamate
- Molecular Formula : C₁₃H₂₁N₃O₂
- Molecular Weight : 264.32 g/mol
- Key Differences :
- This modification shifts applications toward kinase inhibitors or nucleotide analogs, contrasting with the -CF₃ group’s role in enhancing metabolic stability .
Hydroxymethyl-Substituted Analogs
- Compound : Tert-Butyl ((3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS: 1070295-74-7)
- Molecular Formula : C₁₀H₂₀N₂O₃
- Molecular Weight : 216.28 g/mol
- Key Differences :
- The -CH₂OH group increases polarity, improving aqueous solubility but reducing membrane permeability compared to -CF₃.
- Such derivatives are often intermediates for prodrugs or hydrophilic therapeutics .
Fluorinated Aromatic Derivatives
- Compound : Tert-Butyl ((3S,5S,6R)-6-Methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2)
- Molecular Formula : C₁₇H₂₁F₃N₂O₃
- Molecular Weight : 358.36 g/mol
- Key Differences :
- Fluorine atoms on an aromatic ring (vs. aliphatic -CF₃) enhance electronic effects (e.g., electron withdrawal) and halogen bonding.
- Such compounds are prevalent in CNS drugs due to improved blood-brain barrier penetration .
Physicochemical and Stereochemical Comparisons
Table 1. Structural and Property Comparison
Stereochemical Impact
- The (3S,5R) configuration in the target compound dictates its interaction with chiral biological targets (e.g., enzymes, receptors).
- highlights enantiomer separation via HPLC, underscoring the importance of stereochemistry in pharmacological activity .
Biological Activity
Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a compound of interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. This article delves into its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C11H19F3N2O2
- Molecular Weight : 268.28 g/mol
- CAS Number : 1523530-57-5
- Structure : The compound features a pyrrolidine ring with a trifluoromethyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily associated with its role as an inhibitor of key enzymes involved in neurodegenerative processes. Research indicates that compounds with similar structures can influence the following pathways:
- Acetylcholinesterase Inhibition : This mechanism is critical in Alzheimer's disease treatment as it helps increase acetylcholine levels in the brain, enhancing cognitive function.
- β-secretase Inhibition : This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to amyloid-beta peptide formation, which aggregates to form plaques in Alzheimer's patients.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase and β-secretase. For example:
- Acetylcholinesterase IC50 : Approximately 0.17 μM.
- β-secretase IC50 : Approximately 15.4 nM.
These results suggest that the compound can effectively modulate cholinergic signaling and amyloidogenesis, making it a candidate for further development in treating Alzheimer's disease and related disorders .
In Vivo Studies
In vivo models have been employed to assess the efficacy of this compound in preventing cognitive decline associated with neurodegenerative diseases. For instance:
- Scopolamine-Induced Memory Impairment : In studies where scopolamine was administered to induce memory deficits in rodents, treatment with this compound resulted in improved performance on memory tasks compared to untreated controls.
- Cytokine Modulation : The compound also showed potential in modulating inflammatory responses by reducing levels of pro-inflammatory cytokines such as TNFα and IL-6 in astrocyte cultures treated with amyloid-beta peptides.
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
